2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile
Overview
Description
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile typically involves the reaction of thiophene-2-carbaldehyde with thiourea and malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in ethanol or another suitable solvent. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid, are used under controlled conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-(thiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- 2-Mercapto-4-(thiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-methyl ester
Uniqueness
2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific substitution pattern and the presence of the carbonitrile group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-oxo-2-sulfanylidene-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS2/c10-4-5-7(6-2-1-3-15-6)11-9(14)12-8(5)13/h1-3H,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDIUGAQMAVELC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C(=O)NC(=S)N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354923 | |
Record name | SBB041877 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109532-65-2 | |
Record name | SBB041877 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2-Mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile, and how was its synthesis achieved in the study?
A1: this compound is a substituted pyrimidine derivative characterized by the presence of a thiophene ring at the 4-position of the pyrimidine core. [] The synthesis of this compound was achieved as a key intermediate in the study. Researchers utilized a previously synthesized pyrimidine derivative, this compound, and reacted it with hydrazine hydrate to form the corresponding pyrimidinyl hydrazide. This hydrazide was further reacted with various aldehydes to yield a series of hydrazone derivatives.
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